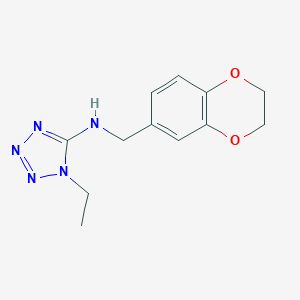![molecular formula C17H17NOS2 B276706 N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine](/img/structure/B276706.png)
N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine, also known as TMA-2, is a synthetic hallucinogenic drug belonging to the amphetamine family. It was first synthesized in the 1970s and has gained popularity among recreational drug users. However, TMA-2 also has potential applications in scientific research due to its unique properties.
Wirkmechanismus
N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine acts as a partial agonist at the 5-HT2A receptor, a subtype of serotonin receptor. It also has affinity for other serotonin receptors such as 5-HT2B and 5-HT2C. Activation of these receptors leads to the release of neurotransmitters such as dopamine and norepinephrine, resulting in altered perception and mood.
Biochemical and Physiological Effects
N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine has been shown to induce psychedelic effects such as visual and auditory hallucinations, altered time perception, and changes in thought processes. It has also been reported to cause physical effects such as increased heart rate, blood pressure, and body temperature. N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine has been shown to have a long duration of action, with effects lasting up to 12 hours.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine has several advantages for use in scientific research. It has a well-defined chemical structure and can be easily synthesized and purified. N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine also has a relatively low toxicity compared to other hallucinogens such as LSD. However, N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine has limitations for use in lab experiments due to its potential for abuse and lack of selectivity for serotonin receptors.
Zukünftige Richtungen
There are several potential future directions for research involving N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine. One area of interest is the development of selective agonists for specific serotonin receptors. Another area of research is the study of the long-term effects of N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine on the brain and behavior. Additionally, N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine could be used as a tool to study the role of serotonin in psychiatric disorders such as depression and anxiety.
Synthesemethoden
N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine is synthesized by reacting 2-thiophenemethanol with 4-(2-bromoethyl)thiophene in the presence of a base, followed by reaction with 4-(2-thienylmethoxy)benzaldehyde. The final product is purified through recrystallization and characterized using spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine has been used in scientific research as a tool to study the serotonin system in the brain. It has been shown to bind to serotonin receptors and stimulate the release of serotonin, leading to altered perception and mood. N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine has also been used as a model compound to study the structure-activity relationship of amphetamine derivatives.
Eigenschaften
Produktname |
N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine |
|---|---|
Molekularformel |
C17H17NOS2 |
Molekulargewicht |
315.5 g/mol |
IUPAC-Name |
1-[4-(thiophen-2-ylmethoxy)phenyl]-N-(thiophen-2-ylmethyl)methanamine |
InChI |
InChI=1S/C17H17NOS2/c1-3-16(20-9-1)12-18-11-14-5-7-15(8-6-14)19-13-17-4-2-10-21-17/h1-10,18H,11-13H2 |
InChI-Schlüssel |
REIKWQGZPOKTKQ-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CNCC2=CC=C(C=C2)OCC3=CC=CS3 |
Kanonische SMILES |
C1=CSC(=C1)CNCC2=CC=C(C=C2)OCC3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-Bromo-2-(3-pyridinylmethoxy)benzyl]amino}-2-methyl-1-propanol](/img/structure/B276623.png)
![N-(tert-butyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)benzyl]amine](/img/structure/B276625.png)
![{2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetonitrile](/img/structure/B276626.png)
![3-[(4-Chlorocinnamyl)amino]-4-methoxybenzoic acid](/img/structure/B276627.png)
![3-{[4-(Allyloxy)benzyl]amino}-2-methylbenzoic acid](/img/structure/B276630.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine](/img/structure/B276631.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine](/img/structure/B276633.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine](/img/structure/B276634.png)

![N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1-propyl-1H-tetrazol-5-amine](/img/structure/B276637.png)
![N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1-ethyl-1H-tetrazol-5-amine](/img/structure/B276638.png)
![N-(1-ethyl-1H-tetraazol-5-yl)-N-{3-[(4-methylbenzyl)oxy]benzyl}amine](/img/structure/B276640.png)
![4-{5-[(Cyclopentylamino)methyl]furan-2-yl}benzoic acid](/img/structure/B276644.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]ethanamine](/img/structure/B276646.png)